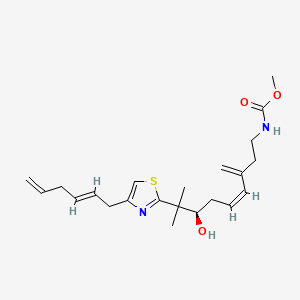

Mycothiazole

Description

Structure

3D Structure

Properties

CAS No. |

114582-75-1 |

|---|---|

Molecular Formula |

C22H32N2O3S |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

methyl N-[(Z,7R)-8-[4-[(2E)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate |

InChI |

InChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8+,11-10-/t19-/m1/s1 |

InChI Key |

WOVFSYAJXQSJES-BFJIOXTGSA-N |

Isomeric SMILES |

CC(C)(C1=NC(=CS1)C/C=C/CC=C)[C@@H](C/C=C\C(=C)CCNC(=O)OC)O |

Canonical SMILES |

CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O |

Synonyms |

mycothiazole |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Mycothiazole in Spongia mycofijiensis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of mycothiazole specifically within Spongia mycofijiensis has not been fully elucidated in published literature. The true producer of this compound is likely a symbiotic microorganism residing within the sponge. This guide presents a detailed model of the this compound biosynthetic pathway based on the well-characterized biosynthesis of the structurally and biosynthetically related compound, myxothiazol, from the myxobacterium Stigmatella aurantiaca. This model provides a robust framework for understanding and investigating the production of this potent mitochondrial complex I inhibitor.

Introduction

This compound is a potent secondary metabolite first isolated from the marine sponge Spongia mycofijiensis, later reclassified as Cacospongia mycofijiensis.[1] It is a mixed polyketide-nonribosomal peptide natural product characterized by a central thiazole ring.[1][2] this compound has garnered significant interest from the scientific community due to its pronounced biological activity as a selective inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This activity profile makes it a valuable molecular probe for studying mitochondrial biology and a potential lead compound in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the extensively studied myxothiazol biosynthetic gene cluster as a homologous model. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the genetic and enzymatic machinery responsible for the assembly of this complex natural product. The guide includes detailed descriptions of the putative enzymatic domains, proposed biosynthetic steps, and relevant experimental protocols to facilitate further research in this area.

The this compound Biosynthetic Gene Cluster: A Homologous Model

The biosynthetic machinery for this compound is proposed to be a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. The genetic blueprint for this assembly line is encoded in a dedicated biosynthetic gene cluster (BGC). While the specific BGC from the Spongia mycofijiensis symbiont is yet to be identified, the myxothiazol BGC from Stigmatella aurantiaca offers a compelling template. This bacterial BGC is responsible for the synthesis of myxothiazol, a close structural analogue of this compound.

The myxothiazol BGC consists of a series of genes, designated mtaA through mtaG, which encode the multidomain enzymes responsible for the step-wise construction of the molecule.

Table 1: Proposed Genes and Functions in the this compound Biosynthetic Gene Cluster (based on the Myxothiazol Model)

| Gene (Myxothiazol BGC) | Proposed Function in this compound Biosynthesis |

| mtaA | 4'-phosphopantetheinyl transferase (PPTase) for activation of ACP and PCP domains |

| mtaB | Polyketide Synthase (PKS), Module 1: Loading and first extension |

| mtaC | Nonribosomal Peptide Synthetase (NRPS), Module 2: Thiazole ring formation |

| mtaD | Hybrid PKS-NRPS, Module 3: Second thiazole ring formation and polyketide extension |

| mtaE | Polyketide Synthase (PKS), Module 4: Polyketide chain extension and modification |

| mtaF | Polyketide Synthase (PKS), Module 5: Final polyketide chain extension and modification |

| mtaG | Nonribosomal Peptide Synthetase (NRPS), Module 6: Chain termination and release |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a modular process, with each module of the PKS and NRPS enzymes responsible for the incorporation and modification of a specific building block. The growing molecular chain is passed from one module to the next in an assembly-line fashion.

Precursor Molecules

The biosynthesis of this compound is proposed to utilize the following precursor molecules, based on the myxothiazol pathway:

-

Starter Unit: Isovaleryl-CoA (derived from the degradation of leucine or from the mevalonate pathway)

-

Extender Units (PKS): Malonyl-CoA and Methylmalonyl-CoA

-

Amino Acid (NRPS): Cysteine

Step-by-Step Assembly

The proposed biosynthetic pathway can be broken down into the following key stages:

-

Initiation: The biosynthesis is initiated by the loading of the starter unit, isovaleryl-CoA, onto the acyl carrier protein (ACP) of the first PKS module (encoded by mtaB).

-

Polyketide Elongation (Part 1): The initial polyketide chain is extended through the condensation with a malonyl-CoA extender unit.

-

Thiazole Formation (Module 2): The growing chain is transferred to the NRPS module encoded by mtaC. Here, a cysteine residue is activated by the adenylation (A) domain and tethered to the peptidyl carrier protein (PCP) domain. The condensation (C) domain then catalyzes the formation of a thiazoline ring, which is subsequently oxidized to a thiazole.

-

Hybrid Elongation (Module 3): The intermediate is passed to the hybrid PKS-NRPS module (mtaD), where a second thiazole ring is likely formed from another cysteine residue, followed by further polyketide chain extension.

-

Polyketide Elongation and Modification (Modules 4 & 5): The subsequent PKS modules (mtaE and mtaF) continue to extend the polyketide chain using malonyl-CoA and methylmalonyl-CoA. These modules also contain domains for reduction (ketoreductase, KR) and dehydration (dehydratase, DH) that tailor the structure of the growing backbone.

-

Chain Termination and Release: The final NRPS module (mtaG) is responsible for the termination of the biosynthesis. This likely involves the hydrolysis of the thioester bond, releasing the completed this compound molecule from the enzymatic assembly line.

Visualization of the Proposed Biosynthetic Pathway

Caption: Proposed modular biosynthesis of this compound.

Quantitative Data

Direct quantitative data for the this compound biosynthetic enzymes are not available. The following tables provide representative data for analogous PKS and NRPS domains from other well-studied systems to serve as a benchmark for future experimental work.

Table 2: Representative Kinetic Parameters for PKS Acyltransferase (AT) Domains

| Substrate | Km (µM) | kcat (min-1) | Source Organism (Enzyme) |

| Malonyl-CoA | 20-100 | 50-200 | Saccharopolyspora erythraea (DEBS) |

| Methylmalonyl-CoA | 10-50 | 100-500 | Saccharopolyspora erythraea (DEBS) |

Table 3: Representative Kinetic Parameters for NRPS Adenylation (A) Domains

| Substrate | Km (µM) | kcat (min-1) | Source Organism (Enzyme) |

| L-Cysteine | 100-500 | 20-100 | Bacillus subtilis ( surfactin synthetase) |

| L-Valine | 50-250 | 30-150 | Bacillus brevis (tyrocidine synthetase) |

Experimental Protocols

The following protocols are adapted from methodologies used to study the myxothiazol biosynthetic pathway and can be applied to investigate this compound biosynthesis.

Protocol 1: Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol describes the heterologous expression of the putative this compound BGC in a suitable host, such as Myxococcus xanthus, to confirm its role in this compound production.

Workflow Diagram:

Caption: Workflow for heterologous expression of the this compound BGC.

Methodology:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the microbial symbiont of Spongia mycofijiensis.

-

BGC Identification and Cloning: Sequence the genome and use bioinformatics tools like antiSMASH to identify the putative this compound BGC. Design primers to amplify the entire cluster and clone it into a suitable expression vector.

-

Host Transformation: Introduce the expression vector into a genetically tractable host organism, such as Myxococcus xanthus, via electroporation or conjugation.

-

Cultivation and Induction: Grow the recombinant host in an appropriate culture medium. If the expression vector contains an inducible promoter, add the corresponding inducer to trigger the expression of the biosynthetic genes.

-

Metabolite Extraction: After a suitable incubation period, harvest the culture and extract the secondary metabolites using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatographic and mass spectrometric data with those of an authentic this compound standard to confirm its production.

Protocol 2: Isotopic Labeling Studies to Determine Precursor Incorporation

This protocol uses stable isotope-labeled precursors to trace their incorporation into the this compound molecule, thereby confirming the building blocks of the pathway.

Methodology:

-

Culture Preparation: Prepare a culture of the this compound-producing organism (either the native symbiont or the heterologous host).

-

Precursor Feeding: Supplement the culture medium with a stable isotope-labeled precursor, such as 13C-labeled acetate (for polyketide backbone), 13C- or 15N-labeled cysteine (for the thiazole ring), or 13C-labeled leucine (as a precursor to isovaleryl-CoA).

-

Incubation and Extraction: Allow the culture to grow for a period sufficient for the incorporation of the labeled precursors into this compound. Subsequently, extract the this compound from the culture.

-

NMR and Mass Spectrometry Analysis: Purify the this compound and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS). The presence and position of the isotopic labels in the this compound structure will confirm the incorporation of the fed precursors.

Conclusion and Future Directions

The biosynthesis of this compound in Spongia mycofijiensis represents a fascinating example of complex natural product assembly by a hybrid PKS-NRPS system. While direct experimental evidence from the sponge symbiont is currently lacking, the well-characterized myxothiazol biosynthetic pathway provides a robust and highly informative model. This guide has outlined the proposed genetic and enzymatic basis for this compound formation, offering a detailed roadmap for researchers in the field.

Future research should focus on the following key areas:

-

Identification and characterization of the true this compound producer from Spongia mycofijiensis and the sequencing of its genome to identify the bona fide this compound BGC.

-

Biochemical characterization of the individual PKS and NRPS enzymes to determine their substrate specificities, kinetic parameters, and catalytic mechanisms.

-

In vitro reconstitution of the entire biosynthetic pathway to gain a deeper understanding of the protein-protein interactions and the overall regulation of this compound production.

-

Metabolic engineering of a heterologous host to improve the yield of this compound and to generate novel analogues with potentially enhanced therapeutic properties.

By addressing these research questions, the scientific community can unlock the full potential of this compound and its biosynthetic machinery for applications in medicine and biotechnology.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Mycothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiazole, a structurally unique natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent bioactive compound with significant potential in cancer biology and mitochondrial research.[1][2] This technical guide provides an in-depth elucidation of the multifaceted mechanism of action of this compound, focusing on its role as a powerful inhibitor of the mitochondrial electron transport chain and its subsequent impact on cellular signaling pathways. Through a comprehensive review of existing literature, this document outlines the core molecular interactions, presents quantitative data on its efficacy, details key experimental methodologies, and provides visual representations of the involved pathways to facilitate a deeper understanding for researchers and drug development professionals.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex I

The principal mechanism underlying the biological activity of this compound is its potent and selective inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][3][4] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation, thereby impeding cellular respiration and ATP production.[1] Unlike other well-known Complex I inhibitors such as rotenone, this compound possesses a distinct mixed polyketide/peptide-derived structure with a central thiazole moiety.[1]

The inhibitory effect of this compound on mitochondrial respiration has been demonstrated to be highly potent, with an IC50 value in the low nanomolar range in sensitive tumor cells.[1] This potent activity underscores its potential as a molecular probe for studying mitochondrial function and as a lead compound for therapeutic development.

Downstream Cellular Consequences

The inhibition of Complex I by this compound triggers a cascade of downstream cellular events, significantly impacting cellular homeostasis and signaling.

Suppression of Hypoxia-Inducible Factor-1 (HIF-1) Signaling

A key consequence of this compound's action is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) signaling.[1][2] HIF-1 is a master transcriptional regulator that plays a pivotal role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, and metabolic reprogramming. This compound has been shown to inhibit the hypoxic induction of the HIF-1α protein.[1]

This suppression of HIF-1 signaling translates into a reduction in the expression of its target genes, most notably Vascular Endothelial Growth Factor (VEGF).[1] VEGF is a potent pro-angiogenic factor, and its downregulation by this compound contributes to the compound's anti-angiogenic properties observed in vitro.[1]

Induction of Apoptosis in Cancer Cells

This compound exhibits selective cytotoxicity towards a range of cancer cell lines.[2][3] One of the key mechanisms contributing to this cell death is the induction of apoptosis.[3][5] The disruption of mitochondrial function and the electron transport chain are well-established triggers of the intrinsic apoptotic pathway. While the precise signaling cascade initiated by this compound is still under investigation, it has been observed to induce robust apoptosis in cancer cells.[3] Some studies suggest a correlation between mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the initiation of apoptosis.[3][5] However, other reports indicate that this compound can decrease ROS levels after prolonged exposure, suggesting a complex and potentially cell-type dependent role of ROS in its mechanism of action.[2]

Cell Line-Dependent Sensitivity and a Proposed Dual Mechanism

A striking feature of this compound is the remarkable difference in sensitivity observed across various cell lines, with IC50 values spanning from the nanomolar to the micromolar range.[2][6] Sensitive cell lines exhibit a potent, cytostatic effect at low nanomolar concentrations, which is dependent on functional mitochondria.[2] In contrast, insensitive cell lines, as well as mitochondrial genome-knockout (ρ0) cells, are resistant to these low concentrations.[2]

This has led to the proposal of a dual mechanism of action. The high-affinity, nanomolar effect is attributed to the inhibition of mitochondrial Complex I in sensitive cells. A second, lower-affinity target is thought to be responsible for cytotoxic effects at micromolar concentrations in both sensitive and insensitive cells, indicating a mechanism that is independent of mitochondrial respiration.[2][6]

Quantitative Data

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 | Reference |

| T47D | Human Breast Cancer | 1 nM (HIF-1 Signaling) | [1] |

| HeLa | Human Cervical Cancer | 0.36 nM | [2] |

| P815 | Murine Mastocytoma | 13.8 nM | [2] |

| RAW 264.7 | Murine Macrophage | - | [2] |

| MDCK | Canine Kidney Epithelial | - | [2] |

| 143B | Human Osteosarcoma | - | [2] |

| 4T1 | Murine Breast Cancer | - | [2] |

| B16 | Murine Melanoma | - | [2] |

| HL-60 | Human Promyelocytic Leukemia | 12.2 µM | [2] |

| LN18 | Human Glioblastoma | 26.5 µM | [2] |

| Jurkat | Human T-cell Leukemia | - | [2] |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Cell Line | Effect | Concentration | Reference |

| Hypoxic HIF-1α Induction | T47D | Inhibition | Low nM | [1] |

| Secreted VEGF Protein | T47D | Inhibition | Low nM | [1] |

| Oxygen Consumption | T47D | Inhibition | Concentration-dependent | [1] |

| Apoptosis Induction | Huh7 (Hepatocellular Carcinoma) | Robust Induction | 10 µM | [3] |

| ROS Formation | Huh7 (Hepatocellular Carcinoma) | Induction | 10 µM | [3] |

| Cell Cycle Progression | HeLa | No effect | Up to 100 nM | [2] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound. For detailed, step-by-step protocols, please refer to the cited literature.

HIF-1α Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein levels of HIF-1α in nuclear extracts.

-

Methodology: T47D cells are exposed to hypoxic conditions (e.g., 1% O2) in the presence or absence of varying concentrations of this compound. Nuclear extracts are then prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with specific antibodies against HIF-1α and a loading control (e.g., HIF-1β or a nuclear matrix protein). The protein bands are visualized using chemiluminescence.[1]

VEGF ELISA

-

Objective: To quantify the amount of secreted VEGF protein in cell culture media.

-

Methodology: T47D cells are cultured under hypoxic conditions with or without this compound for a specified period. The cell-conditioned media is collected, and the concentration of VEGF is determined using a commercially available ELISA kit according to the manufacturer's instructions. The results are typically normalized to the total cellular protein content.[1]

Oxygen Consumption Assay

-

Objective: To measure the effect of this compound on cellular respiration.

-

Methodology: The oxygen consumption rate (OCR) of intact cells (e.g., T47D) is measured using a Seahorse XF Analyzer or a similar instrument. Cells are treated with different concentrations of this compound, and the OCR is monitored over time. This allows for the direct assessment of the inhibitory effect on the mitochondrial electron transport chain.[3]

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To detect and quantify apoptosis in cells treated with this compound.

-

Methodology: Cells are treated with this compound for a defined period. Subsequently, they are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late-stage apoptotic cells with compromised membrane integrity). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][5]

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic or cytostatic effects of this compound on different cell lines.

-

Methodology: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration. After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2][3]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: this compound's primary mechanism of action and downstream cellular effects.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Caption: Proposed dual mechanism of action for this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of mitochondrial Complex I, a mechanism that underpins its anti-cancer and anti-angiogenic properties. Its ability to suppress HIF-1 signaling and induce apoptosis in a cell line-dependent manner makes it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics.

Future research should focus on several key areas:

-

Identification of the Low-Affinity Target: Elucidating the molecular identity of the second, non-mitochondrial target responsible for the micromolar cytotoxic effects will provide a more complete picture of this compound's mechanism of action.

-

Understanding Cell Line Selectivity: Investigating the molecular basis for the vast differences in sensitivity between cell lines could reveal novel biomarkers for predicting response and uncover new therapeutic vulnerabilities.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the therapeutic potential, safety profile, and pharmacokinetic properties of this compound and its analogs.

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the this compound scaffold could lead to the development of derivatives with improved potency, selectivity, and drug-like properties.[7]

By addressing these questions, the full therapeutic potential of this intriguing marine natural product can be realized.

References

- 1. The Marine Sponge Metabolite this compound: A Novel Prototype Mitochondrial Complex I Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigating impacts of marine sponge derived this compound and its acetylated derivative on mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The marine sponge metabolite this compound: a novel prototype mitochondrial complex I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating impacts of the this compound chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigating impacts of the this compound chemotype as a chemical probe for the study of mitochondrial function and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mycothiazole and its Derivatives: From Natural Product to Bioactive Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product mycothiazole and its derivatives, focusing on their synthesis, bioactivity, and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a thiazole-containing polyketide first isolated from the marine sponge Spongia mycofijiensis. It has garnered significant interest in the scientific community due to its potent and diverse biological activities, including anthelmintic and cytotoxic properties. The unique structural features of this compound make it a compelling scaffold for the development of novel therapeutic agents. This guide will delve into the chemical synthesis of this compound analogs, their biological evaluation, and the underlying molecular pathways they modulate.

Bioactivity of this compound and Its Derivatives

This compound and its synthetic derivatives have demonstrated a range of biological activities, primarily cytotoxicity against cancer cell lines and anthelmintic effects. The bioactivity is significantly influenced by the structural modifications of the this compound core.

Cytotoxicity

This compound exhibits potent cytotoxicity against a panel of human cancer cell lines. Its mechanism of action is primarily attributed to the inhibition of the mitochondrial electron transport chain (ETC) complex I. This inhibition disrupts cellular respiration and ATP production, leading to cell stasis and, at higher concentrations, cell death.

A semi-synthetic derivative, 8-O-acetylthis compound (8-OAc), has been developed to improve the stability of the parent compound. Both this compound and 8-OAc show selective toxicity towards cancer cells while sparing non-cancerous cells, a highly desirable characteristic for anticancer drug candidates.

Table 1: Cytotoxicity of this compound and its Derivatives

| Compound | Cell Line | Cell Type | IC50 | Citation |

| This compound | HeLa | Human Cervical Cancer | 0.36 nM | [1][2] |

| This compound | P815 | Mouse Mastocytoma | 1.1 nM | [1][2] |

| This compound | RAW 264.7 | Mouse Macrophage | 1.3 nM | [1][2] |

| This compound | MDCK | Madin-Darby Canine Kidney | 2.4 nM | [1][2] |

| This compound | 143B | Human Osteosarcoma | 13.8 nM | [1][2] |

| This compound | 4T1 | Mouse Breast Cancer | 1.2 nM | [1][2] |

| This compound | B16 | Mouse Melanoma | 1.0 nM | [1][2] |

| This compound | HL-60 | Human Promyelocytic Leukemia | 12.2 µM | [1][2] |

| This compound | LN18 | Human Glioblastoma | 20.1 µM | [1][2] |

| This compound | Jurkat | Human T-cell Leukemia | 26.5 µM | [1][2] |

| This compound | Huh7 | Human Hepatocellular Carcinoma | ~1 µM | |

| 8-O-acetylthis compound | Huh7 | Human Hepatocellular Carcinoma | ~5 µM | |

| Rotenone | Huh7 | Human Hepatocellular Carcinoma | ~1 µM | |

| This compound | BJ | Human Foreskin Fibroblast | >10 µM | |

| 8-O-acetylthis compound | BJ | Human Foreskin Fibroblast | >10 µM | |

| Rotenone | BJ | Human Foreskin Fibroblast | ~5 µM |

Anthelmintic Activity

The natural product this compound has shown in vitro anthelmintic activity against the nematode Nippostrongylus brasiliensis. Simplified synthetic analogues of this compound, where the thiazole ring is replaced by thiazoline or oxazoline, have also been evaluated for their anthelmintic properties. The nature of the heterocyclic ring appears to modulate the anthelmintic versus cytotoxic activity.[3]

Table 2: Anthelmintic Activity of Simplified this compound Analogues against Nippostrongylus brasiliensis

| Compound | Heterocyclic Ring | Activity | Citation |

| This compound | Thiazole | Active | [3] |

| Analogue 1 | Thiazoline | Modulated Activity | [3] |

| Analogue 2 | Oxazoline | Modulated Activity | [3] |

Mechanism of Action: Targeting Mitochondrial Function

The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] Inhibition of Complex I disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This mitochondrial dysfunction triggers a cellular stress response known as the mitochondrial unfolded protein response (UPRmt).

The UPRmt is a signaling pathway that aims to restore mitochondrial homeostasis. In response to mitochondrial stress induced by this compound, the transcription factors ATFS-1 (Activating Transcription Factor Associated With Stress-1) and HSF-1 (Heat Shock Factor 1) are activated. ATFS-1 is normally imported into the mitochondria and degraded. However, under mitochondrial stress, its import is inhibited, leading to its accumulation in the nucleus where it activates the transcription of genes involved in mitochondrial protein folding, quality control, and metabolism. HSF-1, a key regulator of the heat shock response, is also activated and contributes to the cellular stress response.

Interestingly, while both this compound and its more stable analog 8-OAc induce the UPRmt, they appear to utilize different downstream pathways. This compound requires both ATFS-1 and HSF-1 to mediate its effects, whereas 8-OAc-mediated lifespan extension in C. elegans is dependent on HSF-1 but not ATFS-1. This suggests that subtle structural modifications can lead to distinct biological outcomes.

Caption: this compound inhibits mitochondrial complex I, leading to mitochondrial stress and the activation of the UPRmt and heat shock response pathways mediated by ATFS-1 and HSF-1.

Experimental Protocols

Synthesis of Simplified this compound Analogues

A general synthetic scheme for the preparation of simplified this compound analogues involves the coupling of an appropriate aminoalcohol with an alkenyl acid, followed by cyclization to form the thiazoline or oxazoline ring. The following is a representative, though not exhaustive, protocol based on published methods.[3]

Step 1: Amide Formation

-

To a solution of the desired aminoalcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add the alkenyl acid (1.0 eq), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Thiazoline/Oxazoline

-

For Thiazoline: Dissolve the amide from Step 1 in a suitable solvent like toluene. Add a thionating agent such as Lawesson's reagent (0.5 eq) and heat the mixture to reflux for 4-8 hours.

-

For Oxazoline: Dissolve the amide from Step 1 in a suitable solvent such as DCM. Add a dehydrating agent like Deoxo-Fluor® (1.5 eq) at 0 °C and stir at room temperature for 2-4 hours.

-

Quench the reaction carefully with saturated NaHCO3.

-

Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the desired analogue.

Caption: A general workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Anthelmintic Assay (Nippostrongylus brasiliensis)

This assay evaluates the ability of compounds to inhibit the motility and/or kill the L4 larvae of the nematode Nippostrongylus brasiliensis.

Materials:

-

24-well plates

-

L4 larvae of Nippostrongylus brasiliensis

-

Culture medium (e.g., RPMI-1640 supplemented with antibiotics)

-

This compound derivatives (dissolved in DMSO)

-

Inverted microscope

Procedure:

-

Harvest L4 larvae from the lungs of infected rats.

-

Wash the larvae extensively with sterile culture medium.

-

Add approximately 20-30 larvae to each well of a 24-well plate containing 1 mL of culture medium.

-

Add the this compound derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., levamisole).

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

Observe the motility of the larvae under an inverted microscope at various time points (e.g., 24, 48, and 72 hours).

-

The activity of the compounds is determined by the percentage of motile larvae compared to the vehicle control. A compound is considered active if it causes a significant reduction in larval motility or larval death.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of new anticancer and anthelmintic agents. Their well-defined mechanism of action, involving the inhibition of mitochondrial complex I, provides a solid foundation for rational drug design and optimization.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the this compound scaffold to identify key structural features responsible for potency and selectivity.

-

Synthesis of Novel Analogues: The design and synthesis of new derivatives with improved stability, bioavailability, and therapeutic indices.

-

In Vivo Efficacy Studies: Evaluation of the most promising candidates in animal models of cancer and parasitic infections.

-

Further Elucidation of Signaling Pathways: A deeper investigation into the downstream effects of UPRmt activation by this compound derivatives to identify potential biomarkers and combination therapy strategies.

The continued exploration of this compound and its analogues holds great promise for the discovery of novel and effective therapies for human diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiazole is a potent polyketide natural product that has garnered significant interest within the scientific community due to its pronounced cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the organisms known to produce this compound and its related compounds, detailed experimental protocols for its study, and a summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product discovery, medicinal chemistry, and oncology drug development.

Producing Organism and Related Compounds

The primary and most well-documented source of this compound is the marine sponge Cacospongia mycofijiensis, also referred to in earlier literature as Spongia mycofijiensis and Petrosaspongia mycofijiensis[1][2]. This sponge, found in the waters of the Indo-Pacific, particularly around Tonga and Vanuatu, is a rich source of various bioactive secondary metabolites[1][3][4]. While C. mycofijiensis is the established producer of this compound, it is hypothesized that, like many marine invertebrate-derived natural products, the true biosynthetic source may be a symbiotic microorganism residing within the sponge tissue. However, to date, no specific symbiont has been definitively identified as the producer of this compound.

Beyond the parent compound, several related molecules have been isolated from C. mycofijiensis or synthesized, providing valuable insights into the structure-activity relationships of this chemical class. These include:

-

8-O-acetylthis compound: A semi-synthetic analog that exhibits increased stability compared to the natural product[5].

-

(-)-(5E)-(8R)-(14Z)-Mycothiazole: A naturally occurring diastereomer of this compound[3].

-

This compound-4,19-diol: A diol derivative of this compound[6].

-

8-oxothis compound: A semi-synthetic analog with significantly reduced cytotoxicity[6].

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified primarily through in vitro cytotoxicity assays against various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PANC-1 | Pancreatic | 0.16 | [3] |

| HepG2 | Liver | 0.27 | [3] |

| HCT-116 | Colon | 0.35 | [6] |

| HeLa | Cervical | 0.36 | [4] |

| 4T1 | Breast | - | [4] |

| B16 | Melanoma | - | [4] |

| P815 | Mastocytoma | - | [4] |

| RAW 264.7 | Macrophage | - | [4] |

| MDCK | Kidney | - | [4] |

Table 2: Comparative Cytotoxicity (IC50) of this compound and Related Compounds Against PANC-1 and HepG2 Cancer Cell Lines

| Compound | PANC-1 IC50 (nM) | HepG2 IC50 (nM) | Reference |

| This compound | 0.16 | 0.27 | [3] |

| 8-O-acetylthis compound | 1.29 | - | [6] |

| (-)-(5E)-(8R)-(14Z)-Mycothiazole | 111.6 | 115.0 | [3] |

| 8-oxothis compound | >1000 | - | [6] |

| This compound-4,19-diol | >1000 | - | [6] |

Experimental Protocols

Isolation and Purification of this compound from Cacospongia mycofijiensis

The following is a general protocol for the extraction and purification of this compound, compiled from various reported methods[4][7].

a. Extraction:

-

Collect specimens of Cacospongia mycofijiensis and store them frozen (-20 °C) until processing.

-

Thaw and homogenize the sponge material.

-

Perform a sequential solvent extraction, typically starting with methanol (MeOH), followed by partitioning with solvents of increasing polarity, such as dichloromethane (CH2Cl2) and ethyl acetate (EtOAc).

b. Chromatographic Purification:

-

Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on silica gel as a preliminary separation step.

-

Further purify the fractions containing this compound using high-performance liquid chromatography (HPLC). A common method involves a reversed-phase C18 column with a gradient elution system of water and acetonitrile or methanol.

-

Monitor the separation by UV detection at appropriate wavelengths (e.g., 210 nm and 254 nm).

-

Collect the fractions corresponding to the this compound peak and confirm purity using analytical HPLC.

c. Structure Elucidation:

-

Confirm the identity and structure of the isolated this compound using spectroscopic methods.

-

Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and stereochemistry[3].

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines[2][8].

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or related compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Proposed Biosynthetic Pathway of this compound

While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, its structure strongly suggests a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway, which is common for the biosynthesis of complex natural products in marine organisms and their symbionts[9][10]. The following diagram illustrates a plausible general pathway.

Caption: Proposed biosynthetic pathway for this compound via a hybrid PKS-NRPS system.

Experimental Workflow for this compound Isolation and Characterization

The following diagram outlines the typical workflow for the isolation and characterization of this compound from its natural source.

Caption: Workflow for the isolation and analysis of this compound.

Logical Relationship of this compound's Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This disruption of cellular respiration leads to a cascade of events culminating in cell death.

Caption: Mechanism of action of this compound leading to cancer cell death.

References

- 1. scholar.dominican.edu [scholar.dominican.edu]

- 2. scielo.br [scielo.br]

- 3. Further Probing the Properties of a Unique Sponge-derived Alkaloid Through the Isolation of a New (−)-(5E)-(8R)-(14Z)-Mycothiazole Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Genome-Knockout Cells Demonstrate a Dual Mechanism of Action for the Electron Transport Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating impacts of marine sponge derived this compound and its acetylated derivative on mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reinvestigation of this compound Reveals the Penta-2,4-dien-1-ol Residue Imparts Picomolar Potency and 8S Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating impacts of the this compound chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phylogenetic study of polyketide synthases and nonribosomal peptide synthetases involved in the biosynthesis of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Studies of Polyketide Synthase Biosynthetic Machinery [escholarship.org]

Mycothiazole as a Selective Inhibitor of Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiazole, a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent and selective inhibitor of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase).[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its differential effects on various cell types, and detailed protocols for its investigation. Quantitative data on its inhibitory activity are presented, along with visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to study mitochondrial function and for professionals in the field of drug development exploring its therapeutic potential.

Introduction

Mitochondria are central to cellular metabolism, energy production, and signaling. The mitochondrial electron transport chain (ETC) is a key component of cellular respiration, and its dysfunction is implicated in a wide range of pathologies, including cancer and neurodegenerative diseases.[2] Small molecule inhibitors of the ETC are invaluable tools for studying mitochondrial biology and represent promising therapeutic leads.[3]

This compound is a polyketide metabolite that has been identified as a highly potent and selective inhibitor of Complex I of the mitochondrial ETC.[1][4] Unlike classical Complex I inhibitors such as rotenone, this compound exhibits a unique profile, including a distinction between cytostatic and cytotoxic effects and differential activity in sensitive versus insensitive cell lines.[4] This guide delves into the technical details of this compound's action and provides the necessary information for its application in a research setting.

Mechanism of Action

This compound selectively targets and inhibits the function of mitochondrial Complex I.[2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain.[2] The consequences of this inhibition are a decrease in mitochondrial respiration, a reduction in ATP synthesis, and the modulation of downstream signaling pathways.

A key feature of this compound is its dual mechanism of action. In sensitive cell lines, it acts as a potent cytostatic agent at nanomolar concentrations by inhibiting mitochondrial function.[4][5] However, in insensitive cell lines, it exhibits effects only at micromolar concentrations, suggesting a second, lower-affinity target may be involved.[4][5] The sensitivity to this compound appears to be dependent on a pre-activation step that is absent in insensitive cells, even those with intact mitochondria.[4]

Data Presentation: Inhibitory Concentrations

The inhibitory potency of this compound has been quantified across a variety of cell lines, demonstrating a significant difference between sensitive and insensitive lines. The half-maximal inhibitory concentration (IC50) values from metabolic activity assays (e.g., MTT assay) are summarized below.

| Cell Line | Cell Type | Sensitivity | IC50 (nM)[4][5] |

| HeLa | Human Cervical Cancer | Sensitive | 0.36 |

| P815 | Mouse Mastocytoma | Sensitive | 1.0 |

| RAW 264.7 | Mouse Macrophage | Sensitive | 2.5 |

| MDCK | Canine Kidney Epithelial | Sensitive | 4.0 |

| HeLa S3 | Human Cervical Cancer | Sensitive | 5.0 |

| 143B | Human Osteosarcoma | Sensitive | 8.0 |

| 4T1 | Mouse Breast Cancer | Sensitive | 10.0 |

| B16 | Mouse Melanoma | Sensitive | 12.0 |

| CD4/CD8 T cells | Murine T-lymphocytes | Sensitive | 13.8 |

| HL-60 | Human Promyelocytic Leukemia | Insensitive | 12,200 |

| LN18 | Human Glioblastoma | Insensitive | 20,000 |

| Jurkat | Human T-lymphocyte | Insensitive | 26,500 |

Signaling Pathways Modulated by this compound

Inhibition of Complex I by this compound initiates cellular stress responses, leading to the activation of specific signaling pathways.

Mitochondrial Unfolded Protein Response (UPRmt)

Mitochondrial stress, such as that induced by this compound, can activate the mitochondrial unfolded protein response (UPRmt), a quality control mechanism that promotes mitochondrial homeostasis.[2] In C. elegans, this compound treatment has been shown to induce the UPRmt, a response that involves the transcription factors ATFS-1 and HSF1.[2]

This compound-induced UPRmt signaling pathway.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling

This compound has also been shown to inhibit hypoxia-inducible factor-1 (HIF-1) signaling.[1] HIF-1 is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. By inhibiting mitochondrial respiration, this compound can affect the cellular oxygen sensing mechanisms that regulate HIF-1α stability.

Inhibition of HIF-1 signaling by this compound.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or isopropanol)

-

96-well microplate

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).

-

Following treatment, remove the culture medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours.

-

After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570-590 nm using a microplate reader.

MTT assay experimental workflow.

Mitochondrial Respiration Measurement (Seahorse XF Assay)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF96 cell culture microplates

-

Seahorse XF assay medium

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

-

Seed cells in a Seahorse XF96 plate and allow them to reach the desired confluency.

-

Treat cells with this compound for the specified duration.

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator.

-

Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay protocol.

-

The instrument will measure the basal OCR, followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Seahorse XF assay experimental workflow.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Harvest cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Investigating impacts of the this compound chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.protocols.io [content.protocols.io]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay overview | Abcam [abcam.com]

Unraveling the Cytotoxic Properties of Mycothiazole: A Technical Guide for Researchers

An In-depth Exploration of Mycothiazole's Anti-Tumor Mechanisms

This compound (MTZ), a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent cytotoxic agent with significant promise in oncology research.[1][2] This technical guide provides a comprehensive overview of the cytotoxic properties of this compound in tumor cells, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Mechanism of Action: A Dual-Pronged Attack on Tumor Cells

This compound exerts its cytotoxic effects primarily through the targeted inhibition of the mitochondrial electron transport chain (ETC) complex I (NADH:ubiquinone oxidoreductase).[1][3] This inhibition disrupts cellular respiration and ATP production, leading to a cascade of events culminating in programmed cell death, or apoptosis. Research indicates a dual mechanism of action for this compound: it is cytostatic at lower, nanomolar concentrations and cytotoxic at higher, micromolar concentrations.[1][4]

The primary mechanism of cytotoxicity is the induction of the intrinsic pathway of apoptosis, which is initiated at the mitochondria. The inhibition of complex I by this compound leads to the disruption of the mitochondrial membrane potential (MMP) and triggers mitochondrial outer membrane permeabilization (MOMP).[2][5] This critical event results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[2][6]

Once in the cytosol, Cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), initiating the formation of the apoptosome.[2][3] The apoptosome then recruits and activates the initiator caspase, Caspase-9.[2][7] Activated Caspase-9, in turn, cleaves and activates effector caspases, such as Caspase-3 and Caspase-7, which are the executioners of apoptosis.[2][8] These effector caspases dismantle the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

The apoptotic process induced by this compound is further regulated by the Bcl-2 family of proteins.[10][11] The inhibition of mitochondrial function by this compound is associated with an upregulation of pro-apoptotic Bcl-2 family members, such as BAX and BAK, which promote MOMP.[12][13]

In addition to its direct effects on mitochondria, this compound has also been shown to inhibit the hypoxia-inducible factor-1 (HIF-1) signaling pathway.[1] HIF-1 is a key transcription factor that allows tumor cells to adapt to and survive in the hypoxic microenvironment characteristic of solid tumors.[6][14] By inhibiting HIF-1, this compound can further impede tumor cell survival and proliferation.[15]

Quantitative Data on this compound's Cytotoxicity

The cytotoxic and cytostatic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a significant disparity in sensitivity between different cell lines, with some exhibiting sensitivity in the nanomolar range while others are only affected at micromolar concentrations.

| Cell Line | Cancer Type | IC50 Value | Reference |

| Sensitive Lines | |||

| HeLa | Cervical Cancer | 0.36 nM | [1] |

| P815 | Mastocytoma | 1.3 nM | [1] |

| RAW 264.7 | Macrophage | 2.5 nM | [1] |

| MDCK | Kidney Epithelial | 4.1 nM | [1] |

| HeLa S3 | Cervical Cancer | 5.8 nM | [1] |

| 143B | Osteosarcoma | 8.9 nM | [1] |

| 4T1 | Breast Cancer | 11.2 nM | [1] |

| B16 | Melanoma | 13.8 nM | [1] |

| Huh7 | Hepatocellular Carcinoma | High Cytotoxicity | [2] |

| U87 | Glioblastoma | High Cytotoxicity | [2] |

| MCF7 | Breast Cancer | High Cytotoxicity | [2] |

| Insensitive Lines | |||

| HL-60 | Promyelocytic Leukemia | 12.2 µM | [1] |

| LN18 | Glioblastoma | 22.5 µM | [1] |

| Jurkat | T-cell Leukemia | 26.5 µM | [1] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Parameter | Cell Line(s) | Observation | Reference |

| Apoptosis Induction | |||

| Apoptosis | Huh7 | Robustly induced | [1] |

| Caspase Activation | |||

| Caspase-3 Activation | HL-60 | Significantly activated | [2] |

| Mitochondrial Events | |||

| Mitochondrial Membrane | HL-60, K562 | Disrupted | [2][12] |

| Cytochrome c Release | HL-60 | Induced | [2] |

| Bcl-2 Family Modulation | |||

| BAX Upregulation | K562 | Upregulated | [12] |

| BAK Upregulation | K562 | Upregulated | [12] |

| Reactive Oxygen Species (ROS) | |||

| ROS Levels | HeLa, P815 | Decreased after 24h treatment | [1] |

| ROS Formation | Huh7 | Induced | [1] |

Table 2: Key Observations on the Cytotoxic Effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the cytotoxic properties of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

b) Trypan Blue Dye Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Culture and Treatment: Culture cells in appropriate vessels and treat with this compound as described for the MTT assay.

-

Cell Harvesting: Following treatment, detach adherent cells using trypsin and collect all cells (including those in the supernatant).

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Apoptosis Assays

a) Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells.

-

Cell Treatment: Treat cells with this compound as desired.

-

Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

b) Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes.

-

Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Caspase-3, -9).

-

Incubation: Incubate the reaction mixture to allow the active caspase to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase activity.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's cytotoxic activity.

Caption: Experimental Workflow for Assessing this compound Cytotoxicity.

References

- 1. Investigating impacts of marine sponge derived this compound and its acetylated derivative on mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical-induced apoptosis: formation of the Apaf-1 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of mitochondrial outer membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of (±)-Mycothiazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-mycothiazole, a marine natural product with potential biological activity. The synthetic route commences with commercially available 2,4-dibromothiazole and strategically elaborates the C2 and C4 side chains through a series of key chemical transformations.

Synthetic Strategy Overview

The total synthesis of (±)-mycothiazole is achieved through a convergent approach. The core of the strategy involves the sequential construction of the two distinct side chains on a thiazole scaffold. The C2 side chain, featuring a conjugated (Z)-dienol and a terminal methyl carbamate, is synthesized via a novel chain extension of a homoallylic alcohol. This process utilizes a key unsaturated sultone intermediate, formed through ring-closing metathesis (RCM). The C4 side chain, a hexadienyl group, is installed in the later stages of the synthesis using a palladium-catalyzed Stille cross-coupling reaction. A Curtius rearrangement is employed as a crucial step to introduce the methyl carbamate moiety.

Key Reaction Parameters

The following table summarizes the key transformations and their associated reaction conditions and yields as reported in the landmark synthesis by Cossy and coworkers.

| Step No. | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Allylation of 2-formyl-4-bromothiazole | Allylmagnesium bromide, THF, -78 °C | 85 |

| 2 | Sulfonylation | Allylsulfonyl chloride, Et3N, CH2Cl2, 0 °C to rt | 90 |

| 3 | Ring-Closing Metathesis (RCM) | Grubbs' second-generation catalyst, CH2Cl2, reflux | 88 |

| 4 | Sultone Opening and Dienol Formation | t-BuLi, THF, -78 °C; then HCHO | 75 |

| 5 | Oxidation to Carboxylic Acid | Jones oxidation | 80 |

| 6 | Curtius Rearrangement | DPPA, Et3N, t-BuOH, toluene, reflux; then MeOH | 70 (over 2 steps) |

| 7 | Stille Coupling | (E)-1-(tributylstannyl)hexa-1,5-diene, Pd(PPh3)4, CuI, DMF, 60 °C | 65 |

| 8 | Deprotection | TBAF, THF | 95 |

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (±)-mycothiazole are provided below.

Step 3: Ring-Closing Metathesis for Unsaturated Sultone Formation

-

To a solution of the diene-sulfonate intermediate (1.0 eq) in anhydrous and degassed dichloromethane (0.01 M), add Grubbs' second-generation catalyst (5 mol%).

-

Reflux the reaction mixture under an inert atmosphere for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the unsaturated sultone.

Step 6: Curtius Rearrangement to Methyl Carbamate

-

To a solution of the carboxylic acid intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene (0.1 M), add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Add anhydrous tert-butanol (5.0 eq) and reflux the mixture for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in methanol and treat with a catalytic amount of sodium methoxide.

-

Stir for 2 hours at room temperature, then neutralize with acetic acid.

-

Concentrate the mixture and purify the residue by flash column chromatography to yield the methyl carbamate.

Step 7: Stille Cross-Coupling for C4 Side Chain Installation

-

To a solution of the 4-bromothiazole intermediate (1.0 eq) and (E)-1-(tributylstannyl)hexa-1,5-diene (1.2 eq) in anhydrous dimethylformamide (DMF) (0.05 M), add tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper(I) iodide (10 mol%).

-

Degas the reaction mixture with a stream of argon for 15 minutes.

-

Heat the mixture to 60 °C and stir for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous potassium fluoride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the coupled product.

Synthetic Workflow

The overall synthetic pathway for the total synthesis of (±)-mycothiazole is depicted in the following workflow diagram.

Application Note: Designing an In Vitro Assay Suite to Determine Mycothiazole Efficacy

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Mycothiazole is a potent natural product originally isolated from the marine sponge Cacospongia mycofijiensis.[1][2] It has demonstrated significant anti-proliferative and cytotoxic effects, particularly against various cancer cell lines.[3][4][5] The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain (METC) at Complex I (NADH:ubiquinone oxidoreductase).[1][6] This inhibition disrupts cellular respiration and ATP production, leading to cytostatic or cytotoxic outcomes depending on the cell type and concentration.[1] Some studies also indicate that this compound can inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor angiogenesis.[1][6]

Given its potent activity and specific molecular target, a well-defined in vitro assay cascade is essential to characterize the efficacy, potency, and mechanism of action of this compound and its analogues. This document provides detailed protocols for a tiered approach to evaluate this compound, progressing from broad cellular effects to specific target engagement and downstream signaling consequences.

2. Recommended Assay Workflow

A tiered experimental approach is recommended to efficiently characterize the in vitro efficacy of this compound. The workflow begins with a broad assessment of its anti-proliferative effects, followed by specific confirmation of its on-target activity, and concludes with an analysis of the downstream cellular pathways affected by its mechanism of action.

References

- 1. Mitochondrial Genome-Knockout Cells Demonstrate a Dual Mechanism of Action for the Electron Transport Complex I Inhibitor this compound [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigating impacts of marine sponge derived this compound and its acetylated derivative on mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating impacts of the this compound chemotype as a chemical probe for the study of mitochondrial function and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating impacts of the this compound chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Marine Sponge Metabolite this compound: A Novel Prototype Mitochondrial Complex I Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application of Mycothiazole as a HIF-1 inhibitor in cancer research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiazole, a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) and exhibits significant cytotoxic activity against a range of cancer cell lines. HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in tumor progression, angiogenesis, metastasis, and metabolic reprogramming. Consequently, the inhibition of HIF-1 represents a promising therapeutic strategy in oncology. This compound exerts its biological effects primarily through the inhibition of mitochondrial electron transport chain (ETC) complex I. This disruption of mitochondrial function leads to a cascade of events that ultimately suppresses HIF-1α protein accumulation and the subsequent transcription of HIF-1 target genes. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its application in cancer research.

Mechanism of Action

This compound's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and ATP production. This impairment of mitochondrial function is believed to inhibit HIF-1α through a multi-faceted mechanism:

-

Reduced Oxygen Consumption: Inhibition of the ETC by this compound leads to a significant decrease in cellular oxygen consumption. This increase in intracellular oxygen availability enhances the activity of prolyl hydroxylase domain enzymes (PHDs).

-

Enhanced HIF-1α Degradation: PHDs are oxygen-dependent enzymes that hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation. By increasing the oxygen available to PHDs, this compound effectively promotes the degradation of HIF-1α, even under hypoxic conditions.

-

Inhibition of HIF-1 Target Gene Expression: The reduction in HIF-1α protein levels prevents its dimerization with HIF-1β and subsequent translocation to the nucleus. This abrogates the transcription of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor angiogenesis and survival.[1]

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound in various cancer cell lines.

| Compound | Cell Line | Cancer Type | Assay | IC50 | Reference |

| This compound | T47D | Breast Cancer | HIF-1α Inhibition | 1 nM | [1] |

| This compound | Huh7 | Liver Cancer | Cytotoxicity (MTT) | 55.8 µM | MedchemExpress |

| This compound | U87 | Glioblastoma | Cytotoxicity (MTT) | Not specified | MedchemExpress |

| This compound | MCF7 | Breast Cancer | Cytotoxicity (MTT) | Not specified | MedchemExpress |

| This compound | HCT-116 | Colon Cancer | Cytotoxicity | 0.35 nM | MedchemExpress |

| This compound | HepG2 | Liver Cancer | Cytotoxicity | 0.27 nM | MedchemExpress |

Mandatory Visualization

Caption: this compound inhibits HIF-1 by targeting mitochondrial Complex I.

References

Application Notes: Synthesis and Biological Evaluation of Simplified Mycothiazole Analogues

Introduction Mycothiazole is a marine natural product, first isolated from the sponge Cacospongia mycofijiensis, that demonstrates potent biological activity.[1][2] Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which disrupts cellular metabolism and ATP production.[1][2][3] Additionally, this compound has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor angiogenesis.[3] The significant potency and novel structure of this compound make it a valuable molecular probe for studying mitochondrial biology and a potential lead for drug development.[3]

However, the natural product can be labile.[4] This has prompted research into simplified and more stable analogues to better understand the structure-activity relationship (SAR) and to develop more drug-like candidates.[4][5] These analogues often involve modifications such as removing the conjugated Z-diene moiety or replacing the thiazole ring with related heterocycles like thiazoline and oxazoline.[4] This document provides detailed protocols for the synthesis of such simplified analogues and their subsequent biological evaluation.

I. Synthesis of Simplified this compound Analogues

The synthesis of simplified this compound analogues, such as thiazoline and oxazoline derivatives, can be approached through a convergent strategy. A common method involves the coupling of a suitable amino alcohol with an alkenyl acid, followed by cyclization to form the desired heterocycle. The Hantzsch thiazole synthesis is a widely known and versatile method for creating the thiazole ring, involving the cyclization reaction between an alpha-halocarbonyl compound and a thioamide.[6]

General Workflow for Analogue Synthesis

The following workflow outlines a general strategy for synthesizing simplified thiazoline or oxazoline analogues.

Protocol: Synthesis of a Thiazoline Analogue

This protocol is a representative method based on common organic synthesis techniques for thiazole and thiazoline compounds.[6][7][8]

Materials:

-

(S)-2-Amino-3-methyl-1-butanol

-

Alkenyl carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride)

-

Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

-

Amide Coupling:

-